Cas no 1554410-05-7 (1-(3-bromopropyl)-4-ethoxy-2-methylbenzene)

1-(3-bromopropyl)-4-ethoxy-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Bromopropyl)-5-ethoxytoluene
- 1-(3-bromopropyl)-4-ethoxy-2-methylbenzene
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- MDL: MFCD28849028
- Inchi: 1S/C12H17BrO/c1-3-14-12-7-6-11(5-4-8-13)10(2)9-12/h6-7,9H,3-5,8H2,1-2H3
- InChI Key: MWLXVGWUZIMDSX-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(=CC=1C)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 149
- XLogP3: 4
- Topological Polar Surface Area: 9.2
1-(3-bromopropyl)-4-ethoxy-2-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933767-10.0g |
1-(3-bromopropyl)-4-ethoxy-2-methylbenzene |
1554410-05-7 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1933767-5.0g |
1-(3-bromopropyl)-4-ethoxy-2-methylbenzene |
1554410-05-7 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1933767-0.05g |
1-(3-bromopropyl)-4-ethoxy-2-methylbenzene |
1554410-05-7 | 0.05g |
$864.0 | 2023-09-17 | ||
Enamine | EN300-1933767-0.5g |
1-(3-bromopropyl)-4-ethoxy-2-methylbenzene |
1554410-05-7 | 0.5g |
$987.0 | 2023-09-17 | ||
Alichem | A010012791-500mg |
2-(3-Bromopropyl)-5-ethoxytoluene |
1554410-05-7 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
Alichem | A010012791-1g |
2-(3-Bromopropyl)-5-ethoxytoluene |
1554410-05-7 | 97% | 1g |
1,579.40 USD | 2021-07-05 | |
Enamine | EN300-1933767-1.0g |
1-(3-bromopropyl)-4-ethoxy-2-methylbenzene |
1554410-05-7 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1933767-0.25g |
1-(3-bromopropyl)-4-ethoxy-2-methylbenzene |
1554410-05-7 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1933767-1g |
1-(3-bromopropyl)-4-ethoxy-2-methylbenzene |
1554410-05-7 | 1g |
$1029.0 | 2023-09-17 | ||
Alichem | A010012791-250mg |
2-(3-Bromopropyl)-5-ethoxytoluene |
1554410-05-7 | 97% | 250mg |
494.40 USD | 2021-07-05 |
1-(3-bromopropyl)-4-ethoxy-2-methylbenzene Related Literature
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 1-(3-bromopropyl)-4-ethoxy-2-methylbenzene
Chemical Profile of 1-(3-bromopropyl)-4-ethoxy-2-methylbenzene (CAS No. 1554410-05-7)
1-(3-bromopropyl)-4-ethoxy-2-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 1554410-05-7, is a specialized organic compound that has garnered attention in the field of pharmaceutical and agrochemical research. This aromatic hydrocarbon derivative features a unique structural configuration, incorporating both bromine and ethoxy substituents, which makes it a versatile intermediate in synthetic chemistry. The compound’s molecular structure, characterized by a benzene ring substituted with a 3-bromopropyl side chain and an ethoxy group at the para position relative to a methyl group, imparts distinct reactivity patterns that are exploited in various synthetic pathways.
The synthesis of 1-(3-bromopropyl)-4-ethoxy-2-methylbenzene typically involves multi-step organic transformations, starting from commercially available aromatic precursors. The introduction of the 3-bromopropyl moiety often requires bromination followed by nucleophilic substitution or cross-coupling reactions, while the ethoxy group is commonly introduced via etherification or nucleophilic aromatic substitution. The presence of both functional groups allows for further derivatization, making this compound a valuable building block in the development of more complex molecules.
In recent years, 1-(3-bromopropyl)-4-ethoxy-2-methylbenzene has been explored in the context of drug discovery and material science. Its structural motifs are reminiscent of biologically active compounds, prompting investigations into its potential pharmacological properties. Specifically, the brominated aromatic ring is a common scaffold in medicinal chemistry due to its ability to participate in various interactions with biological targets. The 3-bromopropyl side chain introduces lipophilicity and potential for metabolic stability, while the ethoxy group can modulate electronic properties and binding affinity.
One of the most intriguing aspects of this compound is its utility as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel analogs with enhanced binding properties against therapeutic targets such as kinases and G protein-coupled receptors (GPCRs). For instance, derivatives of 1-(3-bromopropyl)-4-ethoxy-2-methylbenzene have been investigated for their potential role in modulating inflammatory pathways, where the bromine substituent facilitates interactions with protease enzymes, and the ethoxy group fine-tunes solubility and pharmacokinetic profiles.
The compound’s application extends beyond pharmaceuticals into advanced materials research. Its aromatic core can serve as a precursor for polymers with tailored electronic properties, making it relevant in the development of organic semiconductors and conductive polymers. The presence of both bromine and ethoxy groups allows for further functionalization via techniques such as palladium-catalyzed cross-coupling reactions, enabling the creation of complex molecular architectures with desired material characteristics.
Recent advancements in computational chemistry have also highlighted the significance of 1-(3-bromopropyl)-4-ethoxy-2-methylbenzene as a key intermediate. Molecular modeling studies suggest that its structural features optimize interactions with biological macromolecules, making it an attractive candidate for structure-based drug design. By integrating experimental data with predictive modeling, researchers can accelerate the optimization process, reducing time-to-market for new therapeutic agents derived from this scaffold.
The agrochemical sector has also shown interest in this compound due to its potential as a precursor for crop protection agents. Functional derivatives of 1-(3-bromopropyl)-4-ethoxy-2-methylbenzene exhibit herbicidal and pesticidal activities by interfering with essential metabolic pathways in pests. The versatility of its molecular framework allows chemists to fine-tune activity profiles through strategic modifications, addressing emerging challenges in sustainable agriculture.
In conclusion, 1-(3-bromopropyl)-4-ethoxy-2-methylbenzene (CAS No. 1554410-05-7) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features—comprising a benzene ring substituted with a 3-bromopropyl side chain and an ethoxy group—endow it with remarkable synthetic utility and biological relevance. As research continues to uncover new methodologies for functionalization and application development, this compound is poised to remain at the forefront of chemical innovation.
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